molecular formula C12H17NO B1350241 4-(2-Methylphenoxy)piperidine CAS No. 63843-42-5

4-(2-Methylphenoxy)piperidine

Cat. No.: B1350241
CAS No.: 63843-42-5
M. Wt: 191.27 g/mol
InChI Key: MLLZZLRYRWFFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methylphenoxy)piperidine” is a compound that belongs to the family of piperidine derivatives. It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical state of “this compound” is solid . It has a molecular weight of 241.76 .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Characterization of Hindered‐Phenol‐Containing Amine Moieties as Antioxidants for Polypropylene Copolymers : Hindered-phenol-containing amine moieties, including compounds related to "4-(2-Methylphenoxy)piperidine," were synthesized and evaluated for their effectiveness as antioxidants in polypropylene copolymers. These compounds demonstrated enhanced thermal stability, showcasing their potential in improving the durability of polymer materials (Desai et al., 2004).

Molecular Structure and Stability

Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate : The molecular and crystal structure of a compound similar to "this compound" was analyzed, revealing hydrogen-bonded dimers stabilized by C-H…π and C-H…O interactions. This structural insight could inform the design of new materials and compounds with specific properties (Khan et al., 2013).

Material Science and Engineering

New Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers Based on Toluene-2,4-diisocyanate : Research into combined phenol/hindered amine stabilizers for polypropylene highlighted the potential of specific piperidine derivatives in significantly enhancing material resistance to thermal and photo-oxidation, indicating broad applications in enhancing material longevity (Mosnáček et al., 2003).

Antioxidant and Anti-inflammatory Applications

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides : Piperidine derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research suggests that structural modifications to piperidine compounds can lead to significant biological activities, offering potential applications in developing new therapeutic agents (Geronikaki et al., 2003).

Environmental Applications

An FTIR Spectroscopic Study on CO2 Absorption Characteristics of Heterocyclic Amines : The study on CO2 absorption by piperidine and its derivatives provides insights into the potential use of these compounds in carbon capture technologies. The findings suggest variations in molecular structure significantly impact the efficiency of CO2 absorption, highlighting the role of such compounds in addressing environmental challenges (Robinson et al., 2011).

Mechanism of Action

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by this phytochemical .

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with ongoing research into the synthesis and pharmacological applications of piperidine derivatives .

Biochemical Analysis

Biochemical Properties

4-(2-Methylphenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the mitochondria can affect cellular energy production, while localization to the nucleus can influence gene expression.

Properties

IUPAC Name

4-(2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZZLRYRWFFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395042
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-42-5
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 8.3 g of 1-benzyl-4-(o-tolyloxy)piperidine in 100 ml. of ethanol produces a colorless oil of 4-(o-tolyloxy)piperidine.
Name
1-benzyl-4-(o-tolyloxy)piperidine
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.